Ethyl 4-bromomethyl-2-ethoxy-benzoate
Overview
Description
Ethyl 4-bromomethyl-2-ethoxy-benzoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the second position and a bromomethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromomethyl-2-ethoxy-benzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-ethoxybenzoate to introduce the bromomethyl group at the para position. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is used for oxidation.
Major Products:
Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the carboxylic acid derivative.
Scientific Research Applications
Ethyl 4-bromomethyl-2-ethoxy-benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound can be used to study the effects of bromomethyl and ethoxy substituents on biological activity.
Mechanism of Action
The mechanism of action of ethyl 4-bromomethyl-2-ethoxy-benzoate depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Ethyl 4-bromobenzoate: Lacks the ethoxy group, making it less versatile in certain reactions.
Methyl 4-bromomethylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 4-(2-bromoacetyl)benzoate: Contains a bromoacetyl group, leading to different reactivity and applications.
Uniqueness: Ethyl 4-bromomethyl-2-ethoxy-benzoate is unique due to the presence of both the ethoxy and bromomethyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
ethyl 4-(bromomethyl)-2-ethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-15-11-7-9(8-13)5-6-10(11)12(14)16-4-2/h5-7H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPBJYKWFFSDEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CBr)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218867 | |
Record name | Benzoic acid, 4-(bromomethyl)-2-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110017-07-7 | |
Record name | Benzoic acid, 4-(bromomethyl)-2-ethoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110017-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(bromomethyl)-2-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-(bromomethyl)-2-ethoxy-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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